molecular formula C15H14N2O3S B497837 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-1H-pyrazole CAS No. 957494-89-2

1-((4-ethoxynaphthalen-1-yl)sulfonyl)-1H-pyrazole

Cat. No.: B497837
CAS No.: 957494-89-2
M. Wt: 302.4g/mol
InChI Key: FBGHUILZWNMJSP-UHFFFAOYSA-N
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Description

The compound “1-((4-ethoxynaphthalen-1-yl)sulfonyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a sulfonyl functional group, and an ethoxynaphthalene moiety .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a sulfonyl group, and an ethoxynaphthalene moiety. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the sulfonyl group, and the ethoxynaphthalene moiety. Each of these groups could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, density, and solubility .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, its reactivity, and potential applications. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-2-20-14-8-9-15(13-7-4-3-6-12(13)14)21(18,19)17-11-5-10-16-17/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGHUILZWNMJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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